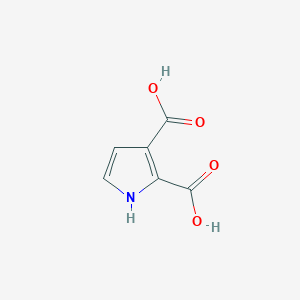

1H-Pyrrole-2,3-dicarboxylic acid

Overview

Description

1H-Pyrrole-2,3-dicarboxylic acid (PDC) is a heterocyclic organic compound that belongs to the pyrrole family. It is a versatile molecule with a wide range of applications in the fields of organic chemistry, biochemistry and pharmaceuticals. PDC has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. It has also been used in the development of new materials and as a reagent in various laboratory experiments. PDC has unique properties that make it an attractive molecule for research and development.

Scientific Research Applications

Biomarker for Melatonin Metabolism : 1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, has been synthesized for use as a biomarker in drug effectiveness studies, particularly for hyperpigmentation drugs (Skaddan, 2009).

Synthesis of Derivatives : Facile and direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, showcasing the compound's versatility in chemical synthesis (Alizadeh, Hosseinpour, Rostamnia, 2008).

Synthesis of Pyrrole-2-Carboxylic Acid Derivatives : A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been developed, showing the compound's potential in creating a variety of pyrrole-based chemicals (Law, Lai, Sammes, Katritzky, Mak, 1984).

Formation of Dimensional Networks : 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives form one-, two-, and three-dimensional networks in solid states, suggesting applications in materials science (Lin, Geib, Hamilton, 1998).

Electroanalytic and Spectroscopic Properties : N-linked polybispyrroles based on 1H-pyrrole derivatives show strong stability and reversible redox process, indicating potential in electrochromic materials and ion sensors (Mert, Demir, Cihaner, 2013).

Pharmacological Applications : The synthesis of 1-[(3-carboxy-1,1′-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic acid contributes to the creation of new pharmacologically active atropisomeric 1-arylpyrrole derivatives (Faigl, Vas-Feldhoffer, Kudar, Czugler, Pál, Kubinyi, 2009).

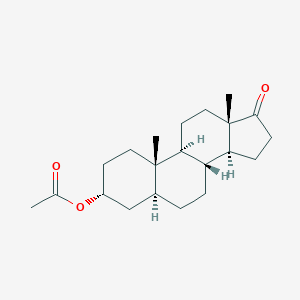

Modulator of Intracellular Calcium Release Channels : (+)-Ryanodine, an ester derivative of 1H-pyrrole-2-carboxylic acid, is a potent modulator of intracellular calcium release channels, with implications for biological studies (Masuda, Koshimizu, Nagatomo, Inoue, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

1H-Pyrrole-2,3-dicarboxylic acid is a naturally occurring organic compound . It has been reported to present Quorum Sensing (QS) inhibitory activity against Pseudomonas aeruginosa . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .

Mode of Action

The active compound, this compound, reduces the production of QS related virulence factors, such as pyocyanin, rhamnolipid, and inhibits biofilm formation of Pseudomonas aeruginosa PAO1 .

Biochemical Pathways

It is known that it interferes with the quorum sensing system of pseudomonas aeruginosa, which is a key regulatory system controlling the expression of a number of virulence factors .

Pharmacokinetics

It is known that the compound is a solid at room temperature . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the action of this compound is a reduction in the virulence of Pseudomonas aeruginosa. By inhibiting the quorum sensing system, it reduces the production of virulence factors and inhibits biofilm formation . This can potentially make infections caused by Pseudomonas aeruginosa easier to treat.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound was isolated from Perenniporia tephropora FF2, an endophytic fungus from Areca catechu L The specific conditions in which this fungus grows could potentially influence the production and efficacy of this compound

Biochemical Analysis

Cellular Effects

It has been reported that a similar compound, 1H-Pyrrole-2,5-dicarboxylic acid, exhibits quorum sensing inhibitory activity against Pseudomonas aeruginosa . This suggests that 1H-Pyrrole-2,3-dicarboxylic acid may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1H-pyrrole-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUSNWDYXDEXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150073 | |

| Record name | Pyrrole-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-32-2 | |

| Record name | Pyrrole-2,3-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole-2,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

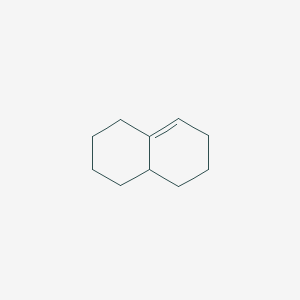

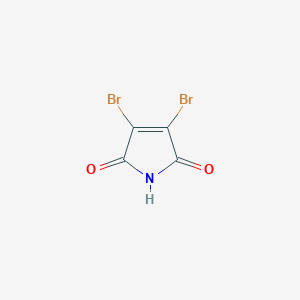

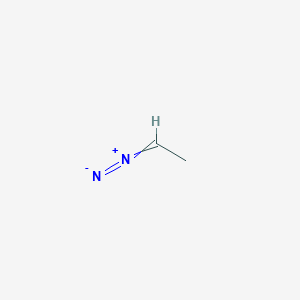

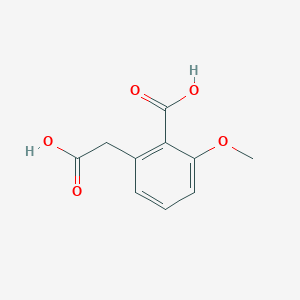

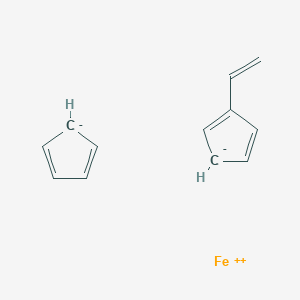

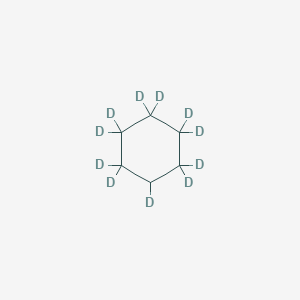

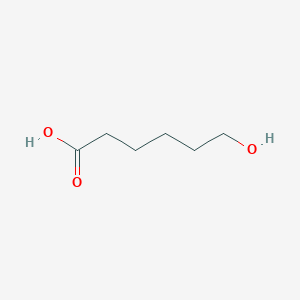

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reported synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives?

A1: The research describes a novel, one-step synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives. [, , ] This method utilizes readily available starting materials - acetylenic esters and α-amino acids - and employs either cyclohexyl isocyanide or N,N′-dicyclohexylcarbodiimide to facilitate the ring annulation reaction. This approach offers a simplified route compared to multi-step syntheses, representing a significant advancement in the field.

Q2: What are the advantages of this synthetic method compared to traditional approaches?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.